Tyrosyl-prolyl-arginine

Cardioprotection Ischemia-reperfusion injury Isolated perfused heart

Select Tyr-Pro-Arg when your Langendorff or cardioplegia assay demands a validated, non‑opioid control with published sub‑nanomolar efficacy (3×10⁻⁹ M). Its adrenergic‑mediated cardioprotection avoids μ/δ/κ receptor confounds, and its oral/enteral bioavailability (10 µg/kg) simplifies chronic in‑vivo dosing. Use to benchmark novel cardioplegic formulations or dissect adrenergic‑dependent myocardial protection pathways.

Molecular Formula C20H30N6O5
Molecular Weight 434.5 g/mol
CAS No. 117186-48-8
Cat. No. B040934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosyl-prolyl-arginine
CAS117186-48-8
SynonymsTyr-Pro-Arg
tyrosyl-prolyl-arginine
Molecular FormulaC20H30N6O5
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C20H30N6O5/c21-14(11-12-5-7-13(27)8-6-12)18(29)26-10-2-4-16(26)17(28)25-15(19(30)31)3-1-9-24-20(22)23/h5-8,14-16,27H,1-4,9-11,21H2,(H,25,28)(H,30,31)(H4,22,23,24)/t14-,15-,16-/m0/s1
InChIKeyAUZADXNWQMBZOO-JYJNAYRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosyl-prolyl-arginine (CAS 117186-48-8): A Synthetic Tripeptide with Validated Cardioprotective Activity in Ischemia-Reperfusion Models


Tyrosyl-prolyl-arginine (Tyr-Pro-Arg, YPR) is a synthetic tripeptide composed of L-tyrosine, L-proline, and L-arginine with a molecular weight of 434.5 g/mol [1]. Originally developed as a synthetic analog of endogenous opioid peptides, its primary documented pharmacological activity is the enhancement of myocardial tolerance to global ischemia and reperfusion injury, as recorded in authoritative biomedical classification systems [2]. The compound belongs to the oligopeptide class and is structurally related to, but pharmacologically distinct from, the Tyr-Pro-containing endomorphin family of μ-opioid receptor agonists [3].

Why Tyr-Pro-Arg Cannot Be Interchanged with Generic Tyr-Pro-Containing Opioid Peptides: Sequence-Dependent Cardioprotective Pharmacology


Tyr-Pro-Arg possesses a C-terminal arginine residue that fundamentally distinguishes its pharmacological profile from other Tyr-Pro-containing peptides such as endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), which are high-affinity μ-opioid receptor agonists [1]. Experimental evidence demonstrates that the Tyr-Pro dipeptide itself is devoid of direct opioid activity, proving that the C-terminal extension critically determines receptor engagement and downstream signaling [2]. Tyr-Pro-Arg's cardioprotective effect is mediated through inhibition of adrenergic mechanisms — as demonstrated by pharmacological interaction studies with propranolol and atropine — rather than through direct opioid receptor agonism, meaning that substituting Tyr-Pro-Arg with an endomorphin or other Tyr-Pro-containing peptide would fail to replicate its cardioprotective phenotype in ischemia-reperfusion assays [3]. The structural formula Tyr-Pro-A, where A can be any amino acid, is patented as a general class of opioid-active peptides, but the specific Arg substitution at position A produces a unique cardioprotective functional outcome not generalizable across the class [1].

Quantitative Differentiation Evidence for Tyr-Pro-Arg (117186-48-8) Relative to Baseline and In-Class Comparators


Cardioprotective Potency at Sub-Nanomolar Concentration in Isolated Perfused Rat Heart Following Total Ischemia

In isolated perfused hearts (IPH) from male Wistar rats subjected to 30-minute total ischemia (TI) at 37°C, Tyr-Pro-Arg at an optimal concentration of 3×10⁻⁹ M in the perfusion fluid enabled restoration of IPH function to 80–100% of the initial level. In contrast, control hearts receiving vehicle alone exhibited irreversible myocardial damage and total depression of function [1]. The effective concentration is in the sub-nanomolar range, which is orders of magnitude below the typical micromolar concentrations required for many peptidic cardioprotective agents, although a direct head-to-head comparison with other peptides in the identical assay system has not been reported in the available literature.

Cardioprotection Ischemia-reperfusion injury Isolated perfused heart

Superior Functional Recovery When Added to Cardioplegic Solution Versus Standard Cardioplegia Alone

When Tyr-Pro-Arg was added to cardioplegic solution at 3×10⁻⁹ M, the degree of functional recovery of rat IPH after 30-minute global myocardial ischemia (GMI) at 37°C was higher than that achieved with a standard cardioplegic solution without the tripeptide. Furthermore, when the tripeptide was added to the perfusate during reperfusion at the same concentration, functional parameters were restored to 70–100% of baseline, whereas without the tripeptide, IPH function was not restored at all [1]. This constitutes a direct head-to-head comparison against the clinical-standard cardioplegic vehicle.

Cardioplegia Myocardial protection Global ischemia

In Vivo Cardioprotective Efficacy Following Enteral Administration at Low Microgram Dose

The cardioprotective effect of Tyr-Pro-Arg was preserved when administered in vivo via intraintestinal and intragastric routes at a dose of 10 μg/kg, given 30 minutes prior to total ischemia. The protective effect observed with enteral pre-administration was comparable to that achieved with direct inclusion of the peptide in the perfusion fluid [1]. This contrasts with many peptide-based cardioprotective agents such as endomorphins, which typically require parenteral administration due to poor gastrointestinal stability and absorption.

Oral bioavailability Enteral administration In vivo cardioprotection

Adrenergic Mechanism of Action Pharmacologically Distinct from Direct μ-Opioid Agonism of Endomorphins

Co-administration of Tyr-Pro-Arg with the β-adrenergic blocker propranolol and the muscarinic antagonist atropine revealed that the cardioprotective effect of Tyr-Pro-Arg operates at the level of adrenergic receptors, with the authors concluding that the effect is determined to a great measure by inhibition of adrenergic mechanisms of cardiac activity regulation [1]. In contrast, endomorphin-1 and endomorphin-2 are well-characterized as high-affinity, selective μ-opioid receptor agonists that inhibit spontaneous firing of locus coeruleus neurons with equipotent efficacy [2]. Furthermore, the Tyr-Pro dipeptide alone has been demonstrated to be devoid of direct opioid activity in guinea pig ileum and mouse vas deferens assays, confirming that the tripeptide sequence Tyr-Pro-Arg is necessary for its unique pharmacological activity [3].

Adrenergic signaling Opioid receptor pharmacology Mechanism of action

Optimal Research and Preclinical Application Scenarios for Tyr-Pro-Arg (117186-48-8) Based on Verified Differentiation Evidence


Isolated Perfused Heart (Langendorff) Models of Global Ischemia-Reperfusion Injury Requiring Sub-Nanomolar Cardioprotective Intervention

Tyr-Pro-Arg is the peptide of choice for Langendorff-based studies where a cardioprotective agent must be delivered in the perfusion fluid at sub-nanomolar concentrations. Its demonstrated efficacy at 3×10⁻⁹ M in restoring IPH function by 80–100% after 30-minute global ischemia at 37°C [1] makes it suitable as a positive control or investigational agent in experiments where minimizing peptide concentration is essential to avoid confounding osmotic or non-specific effects. Procurement teams should select this compound over non-characterized tripeptide analogs when the assay requires a validated reference agent with published efficacy data in the identical experimental model.

Cardioplegia Adjuvant Research for Enhanced Myocardial Protection During Surgically Induced Ischemic Arrest

For research programs investigating improvements to cardioplegic solutions, Tyr-Pro-Arg provides direct comparator evidence: addition of the tripeptide at 3×10⁻⁹ M to standard cardioplegic solution produced higher functional recovery than cardioplegia alone, and addition to reperfusate restored function to 70–100% versus no recovery without the peptide [1]. This established efficacy in a cardioplegia model positions Tyr-Pro-Arg as a benchmark peptide for testing novel cardioplegia formulations or for mechanistic studies of peptide-augmented myocardial protection during cardiac surgery research.

In Vivo Myocardial Ischemia Studies Requiring Enteral or Low-Volume Parenteral Dosing

The preservation of cardioprotective activity following intraintestinal and intragastric administration at 10 μg/kg [1] makes Tyr-Pro-Arg uniquely suitable for in vivo rodent models of myocardial infarction or ischemia-reperfusion where oral or enteral pre-treatment is desired to minimize surgical stress or to model prophylactic cardioprotection. This route-of-administration flexibility distinguishes Tyr-Pro-Arg from peptides like endomorphins that typically require intracerebroventricular or intravenous delivery, and reduces the technical complexity of chronic dosing protocols.

Adrenergic Signaling Studies in Cardiac Stress Models Requiring a Non-Opioid-Receptor-Mediated Cardioprotective Agent

Investigators studying the intersection of adrenergic signaling and cardioprotection should select Tyr-Pro-Arg over classical opioid peptide analogs because its mechanism is mediated through adrenergic receptor pathways rather than through μ/δ/κ opioid receptor agonism, as demonstrated by pharmacological interaction studies with propranolol and atropine [1]. This makes Tyr-Pro-Arg a valuable tool for experiments designed to tease apart opioid-dependent from adrenergic-dependent cardioprotective signaling, where endomorphins or enkephalin analogs would confound interpretation due to their direct opioid receptor activity.

Quote Request

Request a Quote for Tyrosyl-prolyl-arginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.